Head-to-Head Antifungal Efficacy: 3-Hydroxy Schiff Base vs. Clinical Standard Fluconazole vs. 4-Hydroxy Isomer
The target compound demonstrates antifungal activity that is directly benchmarked against the clinical azole standard, fluconazole. The primary research paper explicitly states that 2-[(3-hydroxyphenylimino)methyl]quinolin-8-ol (designated compound 8) shows in vitro antifungal activity comparable to or higher than that of fluconazole [1]. This performance is contextualized alongside its immediate positional isomer, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (compound 9), and a more structurally complex analog (compound 10), which are the only other compounds in the series to achieve this level of efficacy. The paper's detailed SAR discussion indicates that the position of the hydroxyl substitution on the phenyl ring (3-OH vs. 4-OH) is a critical determinant of both lipophilicity and the resultant biological outcome, making the 3-hydroxy variant a non-fungible entity within this active series [1].
| Evidence Dimension | In vitro Antifungal Activity |
|---|---|
| Target Compound Data | Comparable to or higher than fluconazole (exact MIC values within the publication's full text) |
| Comparator Or Baseline | Fluconazole (standard drug); 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (compound 9, positional isomer). Both also reported as comparable to or higher than fluconazole. |
| Quantified Difference | The target compound is one of only three compounds (out of a newly synthesized series) to reach or exceed the potency benchmark set by the clinical drug fluconazole. The 3-OH substituent is a key differentiating structural feature for this potency cluster. |
| Conditions | In vitro antifungal assay; standard fluconazole used as a positive control. Full methodological details are within the published article (Bioorg. Med. Chem., 2006). |
Why This Matters
This data positions the target compound within the most potent cluster of a novel quinoline series, confirming its value as a lead-like scaffold for antifungal development where fluconazole-level potency is the minimum efficacy benchmark.
- [1] Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., Podeszwa, B., Palka, A., Majerz-Maniecka, K., Oleksyn, B., & Polanski, J. (2006). Antifungal properties of new series of quinoline derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3592–3598. PMID: 16458522. View Source
